Iruplinalkib

Catalog No.
S12906791
CAS No.
1854943-32-0
M.F
C29H38ClN6O2P
M. Wt
569.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iruplinalkib

CAS Number

1854943-32-0

Product Name

Iruplinalkib

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine

Molecular Formula

C29H38ClN6O2P

Molecular Weight

569.1 g/mol

InChI

InChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34)

InChI Key

ZPCCNHQDFZCULN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Description

Iruplinalkib is an orally available, small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, iruplinalkib binds to and inhibits ALK tyrosine kinase, ALK fusion proteins, ALK point mutation variants ALK L1196M, ALK C1156Y, and EGFR L858R/T790M. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors. Additionally, ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.

Iruplinalkib, also known as WX-0593, is a novel tyrosine kinase inhibitor specifically targeting anaplastic lymphoma kinase and ROS proto-oncogene 1. It was developed to address the limitations of existing therapies, particularly in patients with acquired resistance mutations to crizotinib, a first-generation anaplastic lymphoma kinase inhibitor. Iruplinalkib exhibits a unique mechanism of action by inhibiting the phosphorylation of ALK and downstream signaling pathways, including extracellular signal-regulated kinase and protein kinase B (AKT) .

Iruplinalkib functions primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. The compound effectively inhibits the activity of ALK and ROS1 by blocking their phosphorylation, which is crucial for their activation. In vitro studies have demonstrated that iruplinalkib can significantly reduce the phosphorylation levels of ALK, ERK, and AKT in cell lines harboring ALK mutations . Furthermore, in vivo experiments using mouse models have shown that iruplinalkib reduces phosphorylation of signal transducer and activator of transcription 3 and 5 .

The synthesis of iruplinalkib involves several key steps that focus on achieving high enantioselectivity and diastereoselectivity. The compound's synthesis has been optimized to yield significant purity and potency. Techniques such as liquid chromatography-mass spectrometry and nuclear magnetic resonance are employed to confirm the chemical structure during synthesis . Specific reaction conditions have been developed to enhance the efficiency of the synthesis process while minimizing by-products.

Iruplinalkib is primarily indicated for the treatment of advanced non-small cell lung cancer with ALK rearrangements. Its development aims to provide an effective treatment option for patients who have developed resistance to first-generation ALK inhibitors like crizotinib. The compound's ability to penetrate the central nervous system also makes it a candidate for treating brain metastases associated with ALK-positive lung cancer .

Studies investigating the interactions of iruplinalkib with other therapeutic agents are ongoing. Preliminary data suggest that iruplinalkib may be used in combination with other treatments to enhance efficacy against resistant cancer types. For instance, its use alongside standard chemotherapeutics has shown potential in inducing immunogenicity in tumor models . Further research is needed to fully understand its interaction profile and potential synergistic effects with other medications.

Iruplinalkib belongs to a class of drugs known as anaplastic lymphoma kinase inhibitors. Here are some similar compounds along with a comparison highlighting iruplinalkib's uniqueness:

Compound NameMechanismUnique Features
CrizotinibFirst-generation ALK inhibitorInitial treatment for ALK-positive cancers; resistance common
AlectinibSecond-generation ALK inhibitorImproved CNS penetration; effective against some resistant mutations
LorlatinibThird-generation ALK inhibitorBroad activity against multiple mutations; CNS efficacy
BrigatinibSecond-generation ALK inhibitorEffective against G1202R mutation; oral bioavailability
IruplinalkibNovel TKIDesigned specifically to overcome resistance; high response rates in trials

Iruplinalkib stands out due to its targeted approach against specific mutations associated with resistance to earlier therapies, making it a significant advancement in the treatment landscape for ALK-positive cancers .

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

568.2482392 g/mol

Monoisotopic Mass

568.2482392 g/mol

Heavy Atom Count

39

UNII

Z5F65W1YAZ

Dates

Modify: 2024-08-10

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